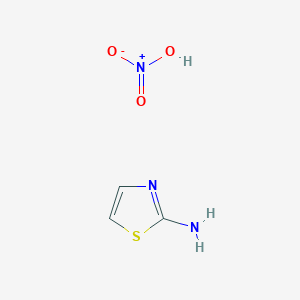

Thiazol-2-amine mononitrate

Beschreibung

Contextualization within the Landscape of 2-Aminothiazole (B372263) Derivatives

The 2-aminothiazole core is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in compounds with a wide range of biological activities. Derivatives of 2-aminothiazole have been extensively investigated and developed as therapeutic agents, showcasing a broad spectrum of pharmacological effects including antibacterial, antifungal, anti-inflammatory, and anticancer properties. nih.gov

Thiazol-2-amine mononitrate serves as a key starting material or intermediate in the synthesis of various functionalized 2-aminothiazole derivatives. For instance, it is a precursor in the production of 2-amino-5-nitrothiazole (B118965), a compound with its own set of biological and chemical interests. google.com The mononitrate form offers advantages in handling and reactivity in certain synthetic protocols compared to the free base, 2-aminothiazole.

The versatility of the 2-aminothiazole scaffold is evident in the diverse functionalities that can be introduced at various positions of the thiazole (B1198619) ring. These modifications significantly influence the physicochemical properties and biological activities of the resulting molecules. The table below illustrates a few examples of 2-aminothiazole derivatives and their recognized applications.

| Compound Name | Key Structural Feature | Noted Application/Activity |

| Sulfathiazole | A sulfonamide group attached to the amino group | Antibacterial (a sulfa drug) wikipedia.org |

| Meloxicam | A complex substituent at the amino group | Non-steroidal anti-inflammatory drug (NSAID) wikipedia.org |

| Abafungin | A complex side chain | Antifungal agent wikipedia.org |

| Pramipexole | A diamine-containing substituent | Dopamine agonist (used in treating Parkinson's disease) wikipedia.org |

| 2-Amino-5-nitrothiazole | A nitro group at the 5-position | Synthesis intermediate, veterinary medication google.com |

Significance of Protonated Thiazoles and their Counterions in Chemical Systems

The formation of this compound involves the protonation of the 2-aminothiazole molecule. Thiazoles are basic compounds due to the lone pair of electrons on the ring nitrogen atom, making them susceptible to protonation by acids. researchgate.net The protonated form, a thiazolium cation, exhibits altered electronic properties and reactivity compared to the neutral molecule. researchgate.net In the case of 2-aminothiazole, protonation typically occurs at the endocyclic nitrogen atom. uq.edu.au This protonation can influence the molecule's conformation and its interactions with other molecules. iucr.org

| Property | Influence of Protonation and Counterion | Significance |

| Solubility | The ionic nature of the salt generally enhances solubility in polar solvents compared to the free base. mdpi.com | Crucial for reaction conditions and formulation studies. |

| Crystal Structure | The size, shape, and charge of the counterion, along with hydrogen bonding, determine the crystal lattice. uq.edu.au | Affects physical properties like melting point and dissolution rate. |

| Reactivity | Protonation can alter the electron density distribution in the thiazole ring, affecting its reactivity in subsequent chemical transformations. iucr.org | Enables different synthetic pathways and chemical behaviors. |

| Stability | The salt form can offer greater stability and ease of handling compared to the free base. | Important for storage and practical application in synthesis. |

Emerging Research Frontiers for this compound

While much of the current research focuses on the broader class of 2-aminothiazole derivatives, the specific attributes of this compound suggest several promising avenues for future investigation.

One key area is in the field of crystal engineering . The ability of the protonated thiazole and the nitrate (B79036) counterion to form specific hydrogen bonding networks could be exploited to design and synthesize novel crystalline materials with tailored properties. uq.edu.ausolubilityofthings.com Understanding and controlling the supramolecular assembly of this compound could lead to the development of new materials with specific optical, electronic, or mechanical characteristics.

Another emerging frontier lies in its application as a building block in the synthesis of complex molecules . The predictable reactivity of the thiazolium salt and the influence of the nitrate counterion could be leveraged to develop more efficient and selective synthetic methodologies. This could be particularly valuable in the construction of novel pharmaceutical scaffolds and functional materials.

Furthermore, the potential for this compound to serve as a precursor to energetic materials or in the development of novel catalysts warrants exploration. The presence of the nitrate group, a common component in energetic materials, combined with the stable heterocyclic ring, presents an interesting structural motif for investigation in this field. Additionally, thiazolium salts are known to be precursors to N-heterocyclic carbenes, which are powerful catalysts in a variety of organic reactions. Investigating the catalytic potential of derivatives of this compound could open up new applications in green chemistry and industrial synthesis.

Finally, a more detailed investigation into the specific biological activity of this compound itself, beyond its role as a synthetic intermediate, is a clear research gap. While the 2-aminothiazole scaffold is known for its bioactivity, the influence of the protonated state and the nitrate counterion on these properties has not been extensively studied. Future research could uncover unique biological effects of this specific salt.

Structure

2D Structure

Eigenschaften

CAS-Nummer |

57530-25-3 |

|---|---|

Molekularformel |

C3H5N3O3S |

Molekulargewicht |

163.16 g/mol |

IUPAC-Name |

nitric acid;1,3-thiazol-2-amine |

InChI |

InChI=1S/C3H4N2S.HNO3/c4-3-5-1-2-6-3;2-1(3)4/h1-2H,(H2,4,5);(H,2,3,4) |

InChI-Schlüssel |

VLQODIZGYLUQIR-UHFFFAOYSA-N |

SMILES |

C1=CSC(=N1)N.[N+](=O)(O)[O-] |

Kanonische SMILES |

C1=CSC(=N1)N.[N+](=O)(O)[O-] |

Andere CAS-Nummern |

57530-25-3 |

Verwandte CAS-Nummern |

96-50-4 (Parent) |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 2-Aminothiazole (B372263) Core Structure

The 2-aminothiazole moiety is a fundamental building block in a vast array of biologically active compounds. mdpi.comresearchgate.netanalis.com.my Its synthesis has been a subject of extensive research, leading to the development of numerous strategies, from classical condensation reactions to modern, sustainable protocols.

The most prominent and widely utilized method for constructing the 2-aminothiazole core is the Hantzsch thiazole (B1198619) synthesis. This classical method involves the condensation reaction between an α-haloketone and a thiourea (B124793) or thioamide. wikipedia.org The versatility and simplicity of this reaction have made it a cornerstone of thiazole chemistry for over a century.

Contemporary adaptations of the Hantzsch synthesis have focused on improving efficiency, reducing environmental impact, and simplifying reaction conditions. These modern approaches often lead to higher yields, shorter reaction times, and easier product isolation. researchgate.net

In a significant advancement towards greener chemistry, solvent-free protocols for the Hantzsch synthesis have been developed. These methods often involve the direct reaction of α-haloketones and thiourea under heating or microwave irradiation, eliminating the need for volatile and often toxic organic solvents. This approach not only reduces waste but can also accelerate the reaction, with some syntheses completing within minutes and yielding products in high purity. One-pot condensation reactions under solvent-free conditions provide an environmentally friendly and efficient route to Hantzsch thiazole derivatives.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of the Hantzsch synthesis, microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to mere minutes. google.com This technique is often combined with solvent-free conditions or the use of green solvents like water or ethanol (B145695), further enhancing the sustainability of the process. google.com Microwave-assisted Hantzsch synthesis has been successfully applied to generate diverse libraries of 2-aminothiazole derivatives in high yields. mdpi.com

The following table summarizes the key advantages of contemporary adaptations to the Hantzsch synthesis.

Table 1: Comparison of Hantzsch Synthesis Adaptations| Feature | Solvent-Free Protocol | Microwave-Assisted Synthesis |

|---|---|---|

| Principle | Reactants are mixed directly without a solvent medium. | Microwave energy is used for rapid, uniform heating. |

| Key Advantage | Eliminates solvent waste, reduces environmental impact. | Drastically reduces reaction times, increases efficiency. |

| Typical Conditions | Neat reaction mixture, often with gentle heating. | Use of a microwave reactor, often with or without a solvent. |

| Yields | Generally good to excellent. | Often results in high to excellent yields. |

While the Hantzsch synthesis is dominant, several alternative routes for the synthesis of substituted 2-aminothiazoles have been established. One notable method is an adaptation of the Robinson-Gabriel synthesis, where a 2-acylamino-ketone reacts with phosphorus pentasulfide. wikipedia.org Another approach involves the reaction of α-aminonitriles with reagents containing an X-C-S fragment. These alternative pathways offer different strategies for accessing the thiazole ring, sometimes allowing for the introduction of substituents that are not readily accessible through the traditional Hantzsch method. For instance, some routes avoid the use of toxic α-haloketones, a drawback of the classical Hantzsch synthesis.

The principles of green chemistry are increasingly influencing the design of synthetic routes for 2-aminothiazoles. The goal is to develop methods that are more environmentally benign, safer, and more efficient. Key strategies include:

Use of Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG).

Catalyst-Free and Recyclable Catalysts: Developing protocols that proceed without a catalyst or employ reusable catalysts, such as solid-supported acids, to minimize waste.

Energy Efficiency: Employing energy-efficient techniques like microwave irradiation or ultrasound to drive reactions.

One-Pot, Multi-Component Reactions: Designing syntheses where multiple steps are combined into a single operation, which reduces the need for purification of intermediates and minimizes solvent use and waste generation.

Solvent-free and microwave-assisted syntheses are prime examples of green chemistry principles being applied to the Hantzsch reaction. Furthermore, the use of water as a solvent in some procedures offers a highly sustainable and environmentally friendly option.

Hantzsch Thiazole Synthesis and Contemporary Adaptations

Synthesis and Derivatization of Thiazol-2-amine Mononitrate

This compound is a salt formed from the basic 2-aminothiazole and nitric acid. Its synthesis is a straightforward acid-base reaction.

The preparation of this compound can be achieved by treating an aqueous solution of 2-aminothiazole with nitric acid. Alternatively, water-soluble salts of 2-aminothiazole, such as the hydrochloride salt, can be used as the starting material. Reacting an aqueous solution of 2-aminothiazole hydrochloride with nitric acid or a soluble nitrate (B79036) salt (like sodium nitrate or potassium nitrate) also yields the 2-aminothiazole nitrate salt. This method is advantageous as it can be integrated into the industrial production of 2-aminothiazole, where the product is often obtained as a hydrochloride salt solution.

The most significant chemical transformation of this compound is its use as a direct precursor in nitration reactions. A key derivatization is its rearrangement to 2-amino-5-nitrothiazole (B118965). This is accomplished by treating this compound with concentrated sulfuric acid. The reaction proceeds efficiently at temperatures not exceeding 35°C, and often at room temperature (20-25°C), which is a safer and more energy-efficient method compared to older high-temperature procedures.

The process can be summarized in the following steps:

Formation of the Mononitrate Salt: 2-aminothiazole (or its hydrochloride salt) is dissolved in water and treated with nitric acid to form this compound.

Rearrangement/Nitration: The isolated this compound is then slowly added to concentrated sulfuric acid under controlled temperature conditions (below 35°C).

Workup: The reaction mixture is poured onto an ice/water mixture to precipitate the 2-amino-5-nitrothiazole product.

This transformation highlights the primary utility of this compound as a stable intermediate for the synthesis of nitrothiazole derivatives, which are themselves valuable building blocks in medicinal chemistry.

The following table outlines the reactants and products in the synthesis and primary derivatization of this compound.

Table 2: Synthesis and Derivatization of this compound| Reaction | Starting Materials | Key Reagents | Product |

|---|---|---|---|

| Synthesis | 2-Aminothiazole or 2-Aminothiazole Hydrochloride | Nitric Acid (or a soluble nitrate salt) | This compound |

| Derivatization | This compound | Concentrated Sulfuric Acid | 2-Amino-5-nitrothiazole |

Compound Index

The following table lists the chemical compounds mentioned in this article.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-Acylamino-ketone |

| 2-Amino-5-nitrothiazole |

| 2-Aminothiazole |

| 2-Aminothiazole Hydrochloride |

| α-Haloketone |

| Ethanol |

| Nitric Acid |

| Phosphorus Pentasulfide |

| Polyethylene Glycol (PEG) |

| Potassium Nitrate |

| Sodium Nitrate |

| Sulfuric Acid |

| Thioamide |

| This compound |

| Thiourea |

Preparation Routes for Thiazol-2-amine Salts

Thiazol-2-amine is a heterocyclic amine that can readily form salts upon reaction with various acids. The formation of this compound, while not detailed with a specific published synthesis protocol in the provided research, can be achieved through a standard acid-base neutralization reaction. This process involves treating Thiazol-2-amine with nitric acid.

The fundamental reaction mechanism involves the protonation of the exocyclic amino group of the thiazole ring by the nitric acid. The lone pair of electrons on the nitrogen atom of the amino group acts as a Brønsted-Lowry base, accepting a proton (H⁺) from the nitric acid. This results in the formation of the thiazol-2-aminium cation and the nitrate (NO₃⁻) anion, which are ionically bonded to form the salt, this compound. The reaction is typically performed in a suitable solvent, and the resulting salt may precipitate out of the solution, allowing for its isolation.

The general synthesis of the 2-aminothiazole core structure itself is well-established, most notably through the Hantzsch thiazole synthesis. This method typically involves the condensation of an α-haloketone with a thioamide or thiourea. wikipedia.org For instance, reacting chloroacetaldehyde (B151913) with thiourea is a fundamental route to the parent 2-aminothiazole. chemicalbook.com Once the 2-aminothiazole base is obtained, it can be converted to its various salts, such as the mononitrate.

Chemical Modification of the Amino Group

The exocyclic amino group at the C2 position of the thiazole ring is a primary site for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives.

Acylation and Alkylation Strategies

Acylation of the 2-amino group is a common strategy to produce N-substituted amide derivatives. This transformation is typically achieved by reacting 2-aminothiazole with acylating agents such as acyl halides or acid anhydrides. nih.govmdpi.com For example, the reaction of 2-aminothiazole with chloroacetyl chloride in the presence of a base like potassium carbonate yields 2-chloro-N-(thiazol-2-yl)acetamide. ijpsr.com These acylated derivatives are often key intermediates for further functionalization. nih.gov The introduction of various acyl groups can significantly alter the molecule's properties. nih.gov

| Reactant 1 | Reactant 2 | Product | Reference |

| 2-Aminothiazole | Acyl Halides (e.g., Acetyl Chloride) | N-(thiazol-2-yl)acetamide | nih.govmdpi.com |

| 2-Aminothiazole | Chloroacetyl chloride | 2-chloro-N-(thiazol-2-yl)acetamide | ijpsr.com |

| 2-Amino-5-bromothiazole | 3-(furan-2-yl)propanoic acid | N-(5-bromothiazol-2-yl)-3-(furan-2-yl)propanamide | nih.gov |

Alkylation of 2-aminothiazole presents a more complex challenge due to the presence of two nucleophilic nitrogen atoms: the exocyclic amino nitrogen (-NH₂) and the endocyclic ring nitrogen. The site of alkylation can be controlled by the reaction conditions. In the absence of a strong condensing agent, alkylation often occurs at the ring nitrogen, yielding 2-imino-3-substituted-thiazoline derivatives. acs.org However, to achieve selective alkylation on the exocyclic amino group (N-alkylation), the reaction can be performed in the presence of a strong base like lithium amide, which favors the formation of N,N-disubstituted-2-aminothiazoles from N-substituted precursors. acs.org The reaction with α-iodo methyl ketones, for instance, has been shown to proceed via N-alkylation of the endocyclic nitrogen atom. nih.gov

| Reactant 1 | Reagent | Conditions | Primary Product Type | Reference |

| 2-Aminothiazole | Alkyl Halide (e.g., Benzyl Chloride) | No condensing agent | Nuclear N-alkylated (2-imino-3-benzylthiazoline) | acs.org |

| N-substituted 2-Aminothiazole | Alkyl Halide | With Lithium Amide | Exocyclic N,N-disubstituted-2-aminothiazole | acs.org |

| 2-Amino-1,3-benzothiazole | α-Iodo Methyl Ketones | No base or catalyst | Endocyclic N-alkylation | nih.gov |

Schiff Base Formation

The primary amino group of 2-aminothiazole readily undergoes condensation with the carbonyl group of various aldehydes and ketones to form Schiff bases, also known as imines or azomethines. researchgate.netuomustansiriyah.edu.iq This reaction is typically carried out by refluxing the 2-aminothiazole derivative with an appropriate aldehyde in a solvent like ethanol. nih.govmdpi.com The resulting Schiff bases contain a -C=N- double bond and are valuable intermediates in organic synthesis. mdpi.com A wide variety of aromatic and heteroaromatic aldehydes have been used to create a large number of 2-aminothiazole-based Schiff bases. nih.govniscpr.res.innih.gov

| 2-Aminothiazole Derivative | Carbonyl Compound | Product Type | Reference |

| 2-Amino-4-phenylthiazole | Aromatic Aldehydes | 2-Arylideneamino-4-phenylthiazole | nih.govmdpi.com |

| 2-Aminothiazole | 3,4,5-Trimethoxybenzaldehyde | N-(3,4,5-trimethoxybenzylidene)thiazol-2-amine | mdpi.com |

| Ethyl 2-aminothiazole-4-carboxylate | Various Aldehydes/Ketones | Ethyl 2-(substituted-imino)thiazole-4-carboxylate | nih.gov |

Functionalization of the Thiazole Ring System

Beyond modifications to the amino group, the thiazole ring itself can be functionalized. The 2-amino group is an activating group, influencing the regioselectivity of electrophilic substitution reactions. Halogenation, for instance, typically occurs at the C5 position of the thiazole ring. jocpr.com This reaction proceeds through an addition-elimination mechanism to yield 2-amino-5-halothiazoles. jocpr.com

These 5-halo-2-aminothiazole intermediates are versatile building blocks for further modifications. The halogen atom can be replaced via nucleophilic substitution or used in cross-coupling reactions. jocpr.com For example, a 5-bromo-2-aminothiazole derivative can undergo a Suzuki reaction with a boronic acid to introduce an aryl or other substituent at the C5 position. nih.gov

Another powerful method for functionalizing the C2 position involves the transformation of the amino group itself. The 2-amino group can be converted into a diazonium salt, which can then be replaced by a variety of nucleophiles through a Sandmeyer-type reaction, allowing for the introduction of groups such as halogens (e.g., chlorine) onto the C2 position of the thiazole ring. nih.gov

| Starting Material | Reagent(s) | Position Functionalized | Product Type | Reference |

| 2-Aminothiazole | Halogenating Agent (e.g., Br₂) | C5 | 2-Amino-5-halothiazole | jocpr.com |

| N-(5-bromothiazol-2-yl)amide | 4-Fluorophenylboronic acid | C5 | N-(5-(4-fluorophenyl)thiazol-2-yl)amide | nih.gov |

| 2-Amino-4-arylthiazole | NaNO₂, CuSO₄, NaCl | C2 | 2-Chloro-4-arylthiazole | nih.gov |

Reaction Kinetics, Mechanisms, and Stability Studies

Degradation Kinetics of Thiazol-2-amine Mononitrate in Solution

Detailed quantitative studies on the degradation kinetics of this compound in solution are not extensively available in publicly accessible scientific literature. While the parent compound, 2-aminothiazole (B372263), is noted to be stable under normal temperatures and pressures, it is also reported to be incompatible with strong oxidizing agents and strong acids, which suggests a susceptibility to degradation under certain conditions. guidechem.com Research into the specific degradation rates and the influence of various factors remains a field for further investigation.

Impact of Concentration and Temperature on Degradation Rates

Specific data from controlled kinetic studies detailing how the initial concentration of this compound and variations in temperature affect its degradation rates in solution could not be located in the available research. Generally, for most chemical degradation reactions, it is anticipated that higher temperatures would increase the rate of degradation, and the reaction order would determine the influence of concentration. However, without experimental data, specific rate constants and activation energies for this compound cannot be provided.

Influence of pH on Degradation Pathways and Reaction Rates

Elucidation of Degradation Products and Mechanistic Intermediates

While comprehensive studies on the degradation of this compound in solution are limited, research on related processes provides insight into potential mechanisms. Photochemical studies on 2-aminothiazole derivatives suggest that degradation can proceed through complex ring-opening reactions. mdpi.com A primary photodegradation pathway for the 2-aminothiazole structure involves the cleavage of the C-S–C-N bond within the thiazole (B1198619) ring. mdpi.com

In the context of metabolic processes, the 2-aminothiazole moiety is sometimes considered a "toxicophore" that can be metabolically activated. One proposed bioactivation pathway involves the epoxidation across the C4-C5 bond of the thiazole ring. researchgate.net This suggests that under specific biological or chemical oxidative conditions, epoxides could be key mechanistic intermediates. However, a detailed profile of degradation products and intermediates resulting from its degradation in simple aqueous or solvent solutions under varying conditions (e.g., heat, pH) has not been thoroughly documented.

Solvent Effects on Reactivity and Reaction Pathways

The choice of solvent is known to influence chemical reactivity and reaction pathways. 2-aminothiazole is soluble in polar solvents such as water, alcohols, and diethyl ether. wikipedia.org This solubility is a prerequisite for its degradation in solution. While various solvents like ethanol (B145695) are commonly used for synthetic reactions involving 2-aminothiazole, nih.govsemanticscholar.org specific studies focusing on how different solvents mediate its degradation pathways and affect reactivity are not detailed in the available literature. The polarity and protic or aprotic nature of a solvent can influence the stability of intermediates and transition states, thereby potentially altering degradation rates and products, but specific examples for this compound are not documented.

Theoretical Investigations of Reaction Mechanisms

Theoretical chemistry provides valuable tools for understanding reaction mechanisms. Computational methods, such as Density Functional Theory (DFT), have been applied to 2-aminothiazole and its derivatives to study their structural and electronic properties. excli.deresearchgate.net These studies have explored aspects like tautomeric equilibria in aqueous solutions, providing insights into the predominant forms of the molecule that would be involved in a reaction. researchgate.net

Transition State Analysis in Thiazole Ring Transformations

While theoretical methods are well-suited for analyzing reaction pathways and the transition states of intermediates, specific computational studies detailing the transition state analysis for the degradation or ring transformations of this compound could not be identified. Such studies would be instrumental in elucidating the precise mechanisms of ring cleavage or other degradation reactions, but this appears to be an area requiring further research.

Computational Predictions of Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the reactivity and selectivity of molecular systems. Through the calculation of various electronic properties, a detailed picture of the chemical behavior of 2-aminothiazole can be constructed.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. researchgate.netyoutube.comwikipedia.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the capacity to accept electrons (electrophilicity). researchgate.net

For 2-aminothiazole, DFT calculations reveal the distribution and energy levels of these frontier orbitals. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally implies higher reactivity.

| Computational Parameter | Calculated Value | Significance |

| HOMO Energy | -0.21614 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |

| LUMO Energy | -0.02351 eV | Indicates the energy of the lowest energy empty orbital and susceptibility to nucleophilic attack. |

| HOMO-LUMO Energy Gap | 0.19263 eV | A smaller gap suggests higher polarizability and greater chemical reactivity. researchgate.net |

The data presented is based on DFT/B3LYP calculations with a 6-311++G(d,p) basis set for 2-aminothiazole. researchgate.net

The distribution of the HOMO in 2-aminothiazole is primarily located over the thiazole ring and the exocyclic amino group, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed mainly over the thiazole ring, suggesting this is where a nucleophilic attack would be directed.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic reactions. researchgate.netresearchgate.net The MEP surface displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.

For 2-aminothiazole, MEP analysis indicates that the most negative potential is concentrated around the endocyclic nitrogen atom (N3) of the thiazole ring. This suggests that N3 is the most likely site for protonation and attack by electrophiles. nih.gov The exocyclic amino group also shows a region of negative potential, though typically less intense than the ring nitrogen. The hydrogen atoms of the amino group and the C-H bonds of the ring represent areas of positive potential.

In the context of this compound, the 2-aminothiazole moiety will exist in its protonated form. Computational studies on the protonation of substituted thiazoles confirm that the endocyclic nitrogen is the preferred site of protonation. dnu.dp.ua This protonation would significantly alter the MEP map, making the entire ring system more electron-deficient and less susceptible to further electrophilic attack, while potentially activating the C5 position towards certain nucleophilic reactions.

Predicted Sites of Reactivity and Selectivity

Based on FMO analysis and MEP maps, the following predictions can be made regarding the reactivity and selectivity of 2-aminothiazole:

Electrophilic Attack: The primary site for electrophilic attack is predicted to be the endocyclic nitrogen atom (N3). mdpi.com If this site is sterically hindered or already protonated (as in the mononitrate salt), the C5 position of the thiazole ring becomes the next most favorable site for electrophilic substitution. This is due to the electron-donating effect of the amino group, which increases the electron density at this position. mdpi.com

Nucleophilic Attack: The thiazole ring, being somewhat electron-deficient, is susceptible to nucleophilic attack, particularly when substituted with electron-withdrawing groups. The LUMO distribution suggests that the carbon atoms of the ring are potential sites for such reactions.

Reactions at the Amino Group: The exocyclic amino group can act as a nucleophile, participating in reactions such as acylation, alkylation, and condensation with carbonyl compounds. mdpi.comnih.gov Its reactivity can, however, be modulated by the electronic effects of the thiazole ring.

Advanced Spectroscopic and Computational Characterization

Theoretical Vibrational Spectroscopy (FT-IR, Raman) and Experimental Correlation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and elucidating molecular structure. Computational chemistry, particularly Density Functional Theory (DFT), allows for the prediction of vibrational frequencies and their corresponding modes, which can then be correlated with experimental data.

For the 2-aminothiazolium cation, DFT calculations have been employed to assign vibrational modes. For instance, C-H stretching vibrations have been theoretically assigned and are experimentally observed in the FT-IR spectrum at approximately 3107 cm⁻¹ and 3099 cm⁻¹. tandfonline.com The correlation between calculated and observed spectra helps to confirm the structural integrity of the molecule. The analysis of related compounds shows that S-C stretching vibrations in the thiazole (B1198619) ring typically appear in the region between 510 and 780 cm⁻¹. researchgate.net The presence of the nitrate (B79036) ion and intermolecular hydrogen bonding in the crystal lattice of Thiazol-2-amine mononitrate would be expected to influence the positions and intensities of the N-H and ring vibrational modes compared to the isolated cation.

Table 1: Selected Theoretical Vibrational Frequencies for the 2-Aminothiazolium Cation

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| C-H Stretch | 3107 |

| C-H Stretch | 3099 |

Note: Data is based on the 2-aminothiazolium cation as part of a larger co-crystal structure and provides a reference for the expected vibrational modes. tandfonline.com

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

Computational methods are increasingly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts, providing a valuable complement to experimental data for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR parameters.

For the 2-aminothiazolium cation, theoretical ¹H and ¹³C NMR chemical shifts have been calculated. The predicted ¹H NMR chemical shifts for the heterocyclic protons are in the range of 1.80–9.2 ppm, which correlates well with the experimental range of 2.41–6.92 ppm. tandfonline.com In ¹³C NMR, the aromatic carbon atoms of the thiazolium ring are predicted to resonate between 29.2 and 174.2 ppm, consistent with the observed range of 48.3 to 219.0 ppm. tandfonline.comresearchgate.net The specific chemical shifts are influenced by the electronic environment of each nucleus, including the deshielding effects caused by electronegative nitrogen and sulfur atoms within the ring.

Table 2: Predicted vs. Experimental NMR Chemical Shifts (ppm) for the 2-Aminothiazolium Cation

| Spectrum | Predicted Range (ppm) | Experimental Range (ppm) |

| ¹H NMR | 1.80 – 9.2 | 2.41 – 6.92 |

| ¹³C NMR | 29.2 – 174.2 | 48.3 – 219.0 |

Note: Data is derived from studies on the Bis(2-aminothiazolium) succinate (B1194679) succinic acid co-crystal. tandfonline.comresearchgate.net

Electronic Structure and Molecular Orbital Theory

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating the electronic structure and geometry of molecules. Methods such as B3LYP with a 6-311++G(d,p) basis set are commonly used to perform geometry optimization, where the molecule's structure is calculated to find a minimum on the potential energy surface. tandfonline.combohrium.com

For the 2-aminothiazolium cation, DFT calculations reveal key aspects of its geometry. The bond angles within the thiazole ring are notably influenced by the presence of the sulfur and nitrogen heteroatoms, leading to a distribution of charges and a specific molecular conformation. tandfonline.com For example, the N₇-C₁-N₆ bond angle in a related structure was calculated to be 124.64°, with the deviation from ideal angles attributed to the electronic influence of the ring's heteroatoms. tandfonline.com

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). tandfonline.comresearchgate.net

Table 3: Frontier Molecular Orbital Properties of the 2-Aminothiazolium Cation

| Parameter | Energy (eV) |

| HOMO | -7.133 |

| LUMO | -1.598 |

| Energy Gap (ΔE) | 5.534 |

Source: Data from DFT/B3LYP/6–311++g(d,p) calculations on a 2-aminothiazolium salt. tandfonline.com

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of different electrostatic potential, typically color-coded where red indicates electron-rich regions (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor regions (positive potential, susceptible to nucleophilic attack). tandfonline.com

In the 2-aminothiazolium cation, the MEP analysis would identify the most positive potential around the hydrogen atoms of the amino group (-NH₂⁺) and the ring C-H, indicating these as sites for nucleophilic interaction. The regions around the electronegative sulfur and nitrogen atoms would exhibit a less positive or potentially negative character, influencing intermolecular interactions such as hydrogen bonding with the nitrate anion. tandfonline.com

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. tandfonline.combohrium.com

Protonation Equilibria and Tautomerism Studies (Theoretical)

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the complex protonation and tautomeric equilibria of the 2-aminothiazole (B372263) core. The molecule can exist in two primary tautomeric forms: the amino form and the imino form. Computational investigations have consistently shown that the amino tautomer is the more stable and predominant form. researchgate.netresearchgate.net

DFT calculations, using methods like B3LYP with 6-31+G(d,p) and 6-311+G(3df,2p) basis sets, have quantified the energy differences between these tautomers in the gas phase and in solution. researchgate.net While the amino form is favored, the relative population of the imino form can be influenced by the surrounding medium, with polar solvents showing a slightly greater favorability for the imino species compared to non-polar environments. researchgate.net The stability of the amino form is further supported by aromaticity analysis using indices like the Nucleus-Independent Chemical Shift (NICS), where the more negative NICS values for the amino tautomer indicate greater aromatic character and stability. researchgate.net

The mechanism of proton transfer between the tautomers has also been a focus of theoretical inquiry. The energy barrier for direct intramolecular proton transfer is calculated to be significantly high. researchgate.netnih.gov However, this barrier is substantially lowered in the presence of solvent molecules (like water) or through self-association, where a second 2-aminothiazole molecule facilitates intermolecular proton transfer. researchgate.net This suggests that in condensed phases, tautomerization is more likely to occur via assisted pathways rather than direct intramolecular migration. researchgate.net Studies on related 4-amino-1,3-thiazol-2(5H)-one derivatives further confirm that the amine tautomeric form is preferred in both solution and the solid state. bohrium.com

| Parameter | Finding | Computational Method | Reference |

|---|---|---|---|

| Most Stable Tautomer | Amino form is energetically favored over the imino form. | DFT (B3LYP) | researchgate.netresearchgate.net |

| Solvent Effect | Polar media slightly increase the population of the imino form, but the amino form remains predominant. | Polarizable Continuum Model (PCM) | researchgate.net |

| Proton Transfer Barrier | High for intramolecular transfer; significantly lower for water-assisted or self-assisted intermolecular transfer. | DFT (B3LYP) | researchgate.net |

| Aromaticity Index (NICS) | The amino form exhibits more negative NICS values (~-10 ppm) compared to the imino form (~-8 ppm), indicating greater stability. | DFT (B3LYP) | researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict and interpret the electronic absorption spectra of molecules like Thiazol-2-amine. It allows for the assignment of observed ultraviolet-visible (UV-Vis) spectral bands to specific electronic transitions between molecular orbitals. researchgate.net Theoretical spectra computed using TD-DFT, often with functionals like CAM-B3LYP, have shown good agreement with experimentally recorded spectra in various solvents. researchgate.net

These calculations provide detailed information on the nature of electronic excitations, including the maximum absorption wavelength (λmax), oscillator strength (a measure of transition probability), and the specific molecular orbitals involved (e.g., HOMO to LUMO transitions). researchgate.netacs.org For 2-aminothiazole and its derivatives, TD-DFT studies have helped characterize key transitions, which are often π → π* and n → σ* in nature. researchgate.netacs.org

The choice of functional and basis set, as well as the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM), are crucial for achieving accurate predictions that correlate well with experimental data. researchgate.netresearchgate.net Studies have shown that the oscillator strength of the imino forms is typically less than that of the amino form and tends to increase with the polarity of the solvent. researchgate.net By analyzing the molecular orbitals involved in the calculated transitions, TD-DFT provides fundamental insights into the electronic structure and photophysical properties of the thiazole core. researchgate.net

| Property Calculated | Significance | Typical Computational Approach | Reference |

|---|---|---|---|

| Absorption Maxima (λmax) | Predicts the wavelengths of maximum UV-Vis absorbance, allowing for direct comparison with experimental spectra. | TD-DFT with CAM-B3LYP or B3LYP functionals | researchgate.netacs.org |

| Oscillator Strength | Indicates the intensity of an electronic transition. | TD-DFT calculations | researchgate.net |

| Transition Character | Identifies the nature of the excitation (e.g., π → π, n → σ) by analyzing the contributing molecular orbitals. | Analysis of HOMO, LUMO, and other relevant orbitals | researchgate.netacs.org |

| Solvent Effects | Models the influence of different solvents on the electronic transitions, explaining observed blue or red shifts (solvatochromism). | Polarizable Continuum Model (PCM) | researchgate.netresearchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Dynamics

Molecular Dynamics (MD) simulations serve as a computational microscope to investigate the dynamic behavior, conformational flexibility, and intermolecular interactions of Thiazol-2-amine and its derivatives over time. acs.org These simulations are particularly valuable for understanding how the molecule interacts with its environment, such as a solvent or a biological macromolecule like a protein. acs.orgnih.gov By solving Newton's equations of motion for the system, MD provides an atomistic trajectory that reveals the molecule's structural evolution.

A primary application of MD is in the study of protein-ligand complexes, where 2-aminothiazole derivatives act as inhibitors. nih.govnih.gov In this context, simulations are used to assess the stability of the binding pose obtained from molecular docking. acs.org Key analyses performed on the MD trajectory include the Root Mean Square Deviation (RMSD) of the ligand and protein to evaluate structural stability, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule or protein. acs.org

MD simulations also provide deep insights into the specific non-covalent interactions that stabilize a complex, such as hydrogen bonds and van der Waals forces. nih.gov The persistence and geometry of hydrogen bonds can be monitored throughout the simulation to determine their importance for binding affinity. nih.gov Furthermore, post-processing techniques like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method can be applied to the MD trajectory to calculate the binding free energy, offering a quantitative estimate of the binding strength. nih.gov These computational studies are crucial for understanding the structural basis of molecular recognition and for the rational design of new derivatives. nih.govscielo.org.mx

| MD Analysis Technique | Purpose and Insights Gained | Reference |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Assesses the conformational stability of the molecule or its complex with a target protein over the simulation time. | acs.org |

| Root Mean Square Fluctuation (RMSF) | Measures the flexibility of individual atoms or residues, highlighting rigid and mobile regions of the structure. | acs.org |

| Hydrogen Bond Analysis | Identifies and quantifies the hydrogen bonding interactions between the molecule and its environment (e.g., water, protein residues). | nih.gov |

| Binding Free Energy Calculation (MM-PBSA/MM-GBSA) | Estimates the binding affinity of the molecule to a receptor, breaking down the energy contributions from different interactions (e.g., electrostatic, van der Waals). | nih.govnih.gov |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule exposed to the solvent, providing information on hydrophobic interactions and burial upon binding. | acs.org |

Crystallography and Supramolecular Assemblies

Single Crystal X-ray Diffraction Analysis of Thiazol-2-amine Mononitrate and its Derivatives

The lattice parameters for this derivative provide a quantitative measure of the unit cell dimensions.

| Parameter | Value researchgate.net |

| a | 7.6977(2) Å |

| b | 11.5353(3) Å |

| c | 11.7533(3) Å |

| α | 67.973(2)° |

| β | 87.916(2)° |

| γ | 88.347(2)° |

| Volume | 966.69(5) ų |

| Z | 2 |

Table: Crystallographic data for (E)-amino(2-(thiazol-2-ylmethylene)hydrazineyl)methaniminium nitrate (B79036).

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical and chemical properties. Investigations into thiazole (B1198619) derivatives have revealed the existence of packing polymorphism. For instance, a chromone–thiazole hybrid, N-(5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide, was found to crystallize in two different morphologies, corresponding to two different polymorphs with space groups P21/n and P21/c. nih.gov

The formation of these different polymorphs can be influenced by various factors during crystal growth, such as the choice of solvent and the crystallization temperature. The study of metal complexes with thiazole-4-carboxylic acid has shown that solvent composition and temperature can affect the formation of distinct polymorphs. researchgate.net Although specific crystal growth studies on this compound are not detailed in the available literature, these findings on related thiazole compounds underscore the potential for polymorphic behavior in this class of materials.

Intermolecular Interactions and Hydrogen Bonding Networks

The supramolecular assembly of this compound and its derivatives is largely directed by a variety of intermolecular interactions, with hydrogen bonding playing a predominant role.

In the crystal structures of aminothiazole salts, hydrogen bonds involving the amino group and the nitrate anion are expected to be the primary interactions. In the case of 2-aminobenzothiazolinium nitrate, a related compound, the crystal structure is stabilized by a three-dimensional network of intermolecular hydrogen bonds. researchgate.net These interactions include strong N-H···O hydrogen bonds where the ammonium (B1175870) group of the protonated aminobenzothiazole acts as a hydrogen bond donor to the oxygen atoms of the nitrate anion. researchgate.net

A detailed analysis of the hydrogen bonding geometry in 2-aminobenzothiazolinium nitrate reveals bifurcated hydrogen bonds to the nitrate oxygen acceptors, further stabilizing the crystal lattice. researchgate.net

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1–H1A···O1 | 0.91 | 2.03 | 2.933(2) | 173 |

| N2–H2A···O2 | 0.89 | 2.06 | 2.941(2) | 172 |

| N2–H2B···O3 | 0.89 | 2.15 | 3.003(2) | 161 |

| C6–H6···O1 | 0.93 | 2.58 | 3.407(3) | 148 |

Table: Hydrogen-bond geometry (Å, °) for 2-aminobenzothiazolinium nitrate (data extracted from a study on a related compound). researchgate.net

Beyond conventional hydrogen bonding, other weak interactions such as chalcogen bonding can play a crucial role in the crystal engineering of thiazole-containing compounds. The sulfur atom in thiazolium salts has been shown to act as a chalcogen bond donor. acs.orgacs.org In these salts, the shortest contacts between the cation and anion often involve the sulfur atom, a counterintuitive finding given that the positive charge is formally on the nitrogen atom. acs.orgacs.org

These S···anion contacts are characterized by geometries that are consistent with charge-assisted chalcogen bonds. acs.orgacs.org The interacting atom of the anion is typically located along the extension of one of the C–S covalent bonds of the thiazolium ring. acs.org This type of interaction has been observed with various anions, including halides and oxygen-containing species. acs.org The propensity of the thiazolium sulfur atom to engage in chalcogen bonding suggests that this interaction could be a significant feature in the crystal packing of this compound.

Cocrystallization and Salt Formation in Crystal Engineering

Cocrystallization and salt formation are powerful strategies in crystal engineering to modify the physicochemical properties of solid materials. The 2-aminothiazole (B372263) moiety is a versatile building block for the construction of molecular co-crystals and salts.

Studies on 2-aminothiazole and its derivatives with various carboxylic acids have demonstrated their propensity to form molecular adducts. researchgate.netuq.edu.au In these structures, proton transfer from the carboxylic acid to the heterocyclic nitrogen of the aminothiazole is a common occurrence, resulting in the formation of a salt. researchgate.netuq.edu.au

The resulting aminothiazolium cation and carboxylate anion then self-assemble through a network of hydrogen bonds. A recurrent and dominant interaction in these systems is a dimer association between the carboxylate groups and the amine/heterocyclic nitrogen sites. researchgate.netuq.edu.au This primary interaction is often supplemented by subsidiary hydrogen bonds, such as those between an amino proton and a carboxylate oxygen, which extend the structure into linear hydrogen-bonded chains. researchgate.netuq.edu.au The formation of these robust hydrogen-bonding motifs is a key driver in the assembly of these supramolecular architectures.

Design Principles for Supramolecular Architectures with this compound Components

The design of supramolecular architectures relies on the predictable and directional nature of non-covalent interactions. In the case of this compound, the primary components for forming extended structures are the thiazol-2-amine cation and the nitrate anion. The key to its supramolecular design lies in the interplay of hydrogen bonds, and potentially π-π stacking interactions, to create ordered, multidimensional networks.

The thiazole ring, with its nitrogen and sulfur heteroatoms, and the amino group provide multiple sites for hydrogen bonding. The nitrate anion, with its oxygen atoms, acts as a potent hydrogen bond acceptor. The predictable patterns of these interactions, known as synthons, are the foundation for crystal engineering. The design principles for assembling this compound components into desired architectures would involve a careful consideration of these synthons. For instance, the amino group of the thiazole cation can form strong N-H···O hydrogen bonds with the oxygen atoms of the nitrate anion. These interactions are fundamental in guiding the self-assembly process.

Materials with Potential Non-Linear Optical Properties (Theoretical Consideration)

Materials with non-linear optical (NLO) properties are of significant interest for applications in optoelectronics and photonics. A key requirement for a material to exhibit second-order NLO properties is a non-centrosymmetric crystal structure. The design of such materials often involves creating molecules with a significant difference between their ground and excited state dipole moments, often referred to as "push-pull" systems.

Theoretically, this compound possesses features that could lead to NLO properties. The thiazole ring can act as a π-conjugated bridge. The amino group (-NH2) is an electron-donating group (the "push"), and while the nitrate anion itself is not directly part of the covalent structure of the cation, its strong electron-withdrawing nature can induce a significant polarization in the solid state. This intermolecular charge transfer is a crucial factor for NLO activity.

For a material to have a macroscopic NLO response, the individual molecular dipoles must be aligned in a non-centrosymmetric fashion within the crystal lattice. The principles of supramolecular design become critical here. By controlling the hydrogen bonding and π-π stacking interactions, it might be possible to guide the crystallization of this compound into a non-centrosymmetric space group.

Studies on other thiazole derivatives have shown that they can exhibit significant NLO responses researchgate.netresearchgate.net. For example, the introduction of strong electron-acceptor and electron-donor groups on a thiazole core has been shown to enhance the second-order hyperpolarizability, a measure of the molecular NLO response researchgate.net. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the NLO properties of new materials rsc.org. Such calculations could provide valuable insights into the potential of this compound as an NLO material by evaluating its hyperpolarizability and predicting its solid-state packing. The formation of a salt with the nitrate anion can also play a role in creating a non-centrosymmetric arrangement, as seen in related aminobenzothiazolinium nitrate systems researchgate.net.

Roles in Catalysis and Advanced Organic Synthesis

Thiazol-2-amine Mononitrate as an Organocatalyst

While 2-aminothiazole (B372263) is a frequent component in multicomponent reactions (MCRs), its primary role is typically that of a nucleophilic building block rather than an organocatalyst. The amino group and the nitrogen atom within the thiazole (B1198619) ring provide reactive sites for further chemical transformations.

Applications in Multicomponent Reactions (MCRs)

Multicomponent reactions are highly efficient chemical strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. The 2-aminothiazole scaffold is extensively used in such reactions to generate molecular diversity. For instance, it can participate in one-pot syntheses to create complex pyran and pyrimidine (B1678525) derivatives. A notable example involves the reaction of an acetamide (B32628) derivative of 2-aminothiazole with substituted benzaldehydes and malononitrile, which yields pyran derivatives in a multi-component setup. These reactions leverage the reactivity of the amino group on the thiazole ring.

Catalytic Mechanism and Efficiency Parameters

In reactions where 2-aminothiazole derivatives might exhibit catalytic activity, the mechanism would likely involve the basic nitrogen atoms acting as proton acceptors or donors to activate substrates. For example, in the synthesis of 2-aminothiazole derivatives themselves, various catalysts are employed, such as a novel multifunctional ionic liquid nanocatalyst, which facilitates the reaction by activating the carbonyl group of the ketone reactant. The mechanism proceeds through the formation of an intermediate α-haloketone, followed by a nucleophilic attack from thiourea (B124793) and subsequent intramolecular condensation and dehydration to form the thiazole ring.

This compound as a Building Block in Heterocyclic Synthesis

The true strength of 2-aminothiazole lies in its role as a versatile precursor for constructing more complex, often biologically active, fused heterocyclic systems. Its bifunctional nature, possessing both an exocyclic amino group and an endocyclic nitrogen, makes it an ideal starting material for annulation reactions.

Synthesis of Fused Thiazole Systems (e.g., Pyrano[2,3-d]thiazole, Thiazolo[4,5-b]pyridine, Imidazo[2,1-b]thiazole)

The 2-aminothiazole core is instrumental in synthesizing a variety of fused heterocycles.

Imidazo[2,1-b]thiazole (B1210989): This scaffold is present in compounds with a range of biological activities. A common synthetic route involves the reaction of a 2-aminothiazole derivative with α-haloketones. For example, reacting 1-(2-amino-4-methylthiazol-5-yl)ethanone with α-bromo aralkyl ketones yields imidazo[2,1-b]thiazole derivatives. Another efficient method is the Groebke–Blackburn–Bienaymé reaction, a one-pot three-component reaction involving 2-aminothiazole, an aldehyde (like 3-formylchromone), and an isocyanide.

Thiazolo[4,5-b]pyridine: This fused system combines two heterocycles of significant importance in medicinal chemistry. Synthetic strategies often involve the annulation of a pyridine (B92270) ring onto a pre-existing thiazole. One-pot multicomponent reactions promoted by catalysts like ZnCl2 have been developed to construct multisubstituted thiazolo[4,5-b]pyridines. Another approach is the traceless solid-phase synthesis, where a thiazole resin is converted to the desired thiazolopyridine via the Friedländer protocol under microwave irradiation.

Pyrano[2,3-d]thiazole: These derivatives are known for their potential as antimicrobial agents and their utility in treating metabolic diseases. Synthesis can be achieved through the cycloaddition of a thiazolidinone derivative (derived from 2-aminothiazole) with a chalcone (B49325) in the presence of a catalytic amount of piperidine. The reaction proceeds via a Michael addition followed by intramolecular cyclization.

The following table summarizes representative synthetic approaches for these fused systems starting from thiazole derivatives.

| Fused System | Reactants | Conditions | Reference |

| Imidazo[2,1-b]thiazole | 2-Aminothiazole, 3-Formylchromone, tert-Butyl isocyanide | Toluene, 100 °C, 30 min | |

| Thiazolo[4,5-b]pyridine | Thiazole resin, α-Halo ketones | Solid-phase synthesis, Microwave irradiation | |

| Pyrano[2,3-d]thiazole | Thiazolidin-4-one derivative, Chalcone derivative | Ethanol (B145695), Piperidine (catalyst) |

Precursor for Complex Pharmaceutical Scaffolds

The 2-aminothiazole moiety is considered a "privileged scaffold" in drug discovery due to its presence in a wide array of clinically used drugs and biologically active compounds. Its ability to act as a hydrogen bond donor and acceptor, coupled with its rigid structure, allows it to interact effectively with biological targets.

This scaffold is a key component in drugs with diverse therapeutic applications, including:

Anticancer agents: Derivatives have shown efficacy as inhibitors of various kinases and as cytotoxic agents against cancer cell lines.

Antimicrobial agents: The thiazole ring is integral to penicillins and other compounds with antibacterial and antifungal properties.

Anti-inflammatory drugs: Meloxicam, a non-steroidal anti-inflammatory drug (NSAID), features a thiazole ring.

CNS medications: The thiazole ring is found in vitamin B1 (thiamine) and other analogues that act on the central nervous system.

The versatility of the 2-aminothiazole core allows for substitutions at various positions, enabling medicinal chemists to fine-tune the pharmacological properties of the resulting molecules.

Molecular Interaction Studies (Computational)

Computational methods, particularly molecular docking, are crucial tools for understanding how 2-aminothiazole-based compounds interact with their biological targets at the molecular level. These studies predict the binding conformation and affinity of a ligand (the thiazole derivative) within the active site of a protein or enzyme.

For example, molecular docking studies on benzo[d]thiazol-2-amine derivatives targeting the Human Epidermal Growth Factor Receptor (HER) enzyme have been conducted to evaluate their potential as anticancer agents. These simulations analyze interactions such as hydrogen bonding and hydrophobic interactions between the ligand and key amino acid residues in the enzyme's binding pocket. The results, often expressed as a docking score or binding energy, help to rationalize the observed biological activity and guide the design of new, more potent inhibitors. Such computational insights are invaluable for the rational design of novel therapeutics based on the 2-aminothiazole scaffold.

Ligand Design and Binding Affinity Prediction via Molecular Docking

The design of effective ligands for catalysis and organic synthesis hinges on their ability to bind selectively and with high affinity to the active site of a target protein or metal center. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov This method is crucial for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing.

The 2-aminothiazole moiety is a versatile pharmacophore used in the design of numerous bioactive compounds. nih.govmdpi.com Its derivatives have been the subject of extensive molecular docking studies to predict their binding affinities against a wide range of biological targets, including enzymes and receptors involved in various diseases. asianpubs.orgnih.govresearchgate.net

In a typical molecular docking workflow involving a ligand like Thiazol-2-amine, the three-dimensional structures of both the ligand and the target protein are required. The docking software then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a scoring function for each pose to estimate the binding affinity. asianpubs.orgekb.eg This score, often expressed in kcal/mol, represents the free energy of binding.

Table 1: Representative Binding Affinities of 2-Aminothiazole Derivatives from Docking Studies

| Target Protein/Enzyme | PDB ID | Ligand (2-Aminothiazole Derivative) | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| Tyrosinase Oxidoreductase | 3NM8 | 2-Aminothiazole derivative 3a | -6.64 |

| Tyrosinase Oxidoreductase | 3NM8 | 2-Aminothiazole derivative 3d | Stronger binding affinity noted |

| Human Epidermal growth factor receptor (HER) | - | Benzo[d]thiazol-2-amine derivative 2 | -10.4 |

| Human Epidermal growth factor receptor (HER) | - | Benzo[d]thiazol-2-amine derivative 3 | -9.9 |

| DNA Gyrase | 1KZN | Substituted-2-aminothiazole 3k | Favorable binding interaction |

This table is generated based on data from multiple sources detailing docking studies on various derivatives of the core 2-aminothiazole structure. The specific values are illustrative of the binding potential of this class of compounds. asianpubs.orgnih.govresearchgate.net

The results from such studies indicate that the 2-aminothiazole scaffold can be effectively modified to achieve high binding affinities. The mononitrate salt of Thiazol-2-amine would be modeled in its protonated form (thiazol-2-aminium) in these simulations, as the charge can play a crucial role in forming strong electrostatic interactions with the target.

Protein-Ligand Interaction Analysis (e.g., hydrogen bonding, hydrophobic interactions)

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. Understanding these interactions is fundamental to rational ligand design and optimization. The key interactions involving the 2-aminothiazole scaffold include hydrogen bonding and hydrophobic interactions.

Hydrogen Bonding: The 2-aminothiazole structure contains several hydrogen bond donors (the amine group) and acceptors (the ring nitrogen and sulfur atoms). nih.gov These features allow it to form robust hydrogen bond networks with amino acid residues in a protein's active site, such as glutamine, asparagine, serine, and histidine. nih.gov For instance, the nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor, while the exocyclic amino group can donate hydrogen bonds. nih.gov These interactions are critical for anchoring the ligand in the correct orientation and contribute significantly to binding specificity and affinity.

Table 2: Common Protein-Ligand Interactions for the 2-Aminothiazole Scaffold

| Interaction Type | Ligand Moiety Involved | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Hydrogen Bond (Donor) | Exocyclic Amine (-NH2) | Aspartate, Glutamate, Serine |

| Hydrogen Bond (Acceptor) | Ring Nitrogen, Ring Sulfur | Arginine, Histidine, Serine, Glutamine |

| π-π Stacking | Thiazole Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic (Alkyl-π) | Thiazole Ring | Leucine, Isoleucine, Valine, Alanine |

| Electrostatic (Ionic) | Protonated Ring Nitrogen (Thiazolium ion) | Aspartate, Glutamate |

The analysis of these interactions allows researchers to understand structure-activity relationships (SAR). By identifying which interactions are crucial for binding, medicinal chemists can rationally design next-generation molecules with improved potency and selectivity. The presence of the mononitrate counter-ion in this compound suggests that the parent amine is protonated, which would enhance its ability to form strong electrostatic and hydrogen bonding interactions within a binding site.

Future Directions and Interdisciplinary Research Opportunities

Development of Sustainable Synthetic Methodologies for Thiazol-2-amine Mononitrate

The synthesis of this compound can be viewed as a two-stage process: the formation of the 2-aminothiazole (B372263) core, followed by its conversion to the mononitrate salt. The future of its synthesis lies in adopting green and sustainable practices for the initial, more complex step. The classic Hantzsch thiazole (B1198619) synthesis, which involves the reaction of α-haloketones with thiourea (B124793), remains a cornerstone, but modern methodologies focus on minimizing environmental impact.

Future sustainable approaches prioritize the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions. Methodologies such as one-pot, multi-component reactions are being developed to improve efficiency and reduce waste. The use of deep eutectic solvents (DESs) like choline (B1196258) chloride/glycerol is emerging as a green alternative to volatile organic solvents. Furthermore, energy sources like ultrasonic irradiation and microwave assistance can significantly shorten reaction times and improve yields. Biocatalysts, such as those derived from chitosan (B1678972), are also being explored for their biodegradability and efficiency.

The final step, the formation of the mononitrate salt via reaction with nitric acid, is an acid-base neutralization. This reaction is inherently atom-economical and can be performed in green solvents like water or ethanol (B145695), aligning well with the principles of sustainable chemistry.

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Solvent-Free Hantzsch Condensation | Reaction of α-bromoacetophenones and thiourea without a solvent. | Eco-friendly, fast reaction times, simple workup, no catalyst needed. | |

| Reusable Heterogeneous Catalyst | Use of silica-supported tungstosilisic acid in a one-pot reaction. | High yields, catalyst is easily recoverable and reusable, applicable to ultrasonic irradiation. | |

| Deep Eutectic Solvents (DES) | Employing choline chloride/glycerol as the reaction medium. | Avoids hazardous volatile organic solvents, bio-renewable. | |

| Biocatalysis | Utilizing a cross-linked chitosan hydrogel as a catalyst under ultrasonic irradiation. | Eco-friendly, recyclable, biodegradable catalyst. | |

| Visible-Light-Induced Synthesis | Reaction of active methylene (B1212753) ketone derivatives and thioureas at room temperature. | Mild reaction conditions, straightforward work-up, high yields. |

Advanced Mechanistic Elucidation via Combined Experimental and Computational Techniques

A deep understanding of the structure and reactivity of this compound is crucial for its rational application. This requires a synergistic approach combining experimental characterization with high-level computational analysis.

The mechanism for the formation of the 2-aminothiazole ring is generally understood to proceed via nucleophilic attack of the thiourea sulfur on the α-halocarbonyl, followed by an intramolecular condensation and dehydration to form the aromatic ring. For this compound, a key mechanistic question is the site of protonation. Computational studies using Density Functional Theory (DFT) are powerful tools for resolving such questions. Theoretical calculations on 2-aminothiazole and its derivatives have shown that protonation preferentially occurs at the endocyclic (ring) nitrogen atom, forming a thiazolium cation, rather than at the exocyclic amino group. This is due to the delocalization of charge across the aromatic system, which stabilizes the resulting cation.

Experimental techniques provide the necessary validation for computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR chemical shifts are highly sensitive to the electronic environment. Protonation at the ring nitrogen causes significant downfield shifts for the ring protons and carbons, which can be compared to DFT-calculated values to confirm the structure.

Infrared (IR) Spectroscopy: The vibrational frequencies of the N-H bonds of the amino group and the C=N bond within the ring change predictably upon protonation, providing clear experimental evidence.

X-ray Crystallography: For solid samples, single-crystal X-ray diffraction provides unambiguous proof of the protonation site and allows for detailed analysis of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding with the nitrate (B79036) anion.

| Technique | Observable Parameter | Information Gained | Reference |

|---|---|---|---|

| 1H NMR | Chemical Shift (ppm) | Provides information on the electronic environment of protons; confirms protonation site. | |

| 13C NMR | Chemical Shift (ppm) | Characterizes the carbon skeleton; signal for C2 (between N and S) is typically observed at 165-172 ppm. | |

| FT-IR | Vibrational Frequency (cm-1) | Identifies functional groups; shifts in C=N and N-H frequencies confirm complexation or protonation. | |

| DFT Calculations | Optimized Geometry, FMO Energies, MEP Surfaces | Predicts the most stable structure, protonation site, electronic properties, and reactivity. |

Exploration of this compound in Novel Catalytic Systems

The protonation of the 2-aminothiazole ring to form a thiazolium salt is pivotal, as thiazolium salts are a well-established class of catalysts. This opens up significant opportunities for exploring this compound in various catalytic applications.

N-Heterocyclic Carbene (NHC) Precursors: Deprotonation of N-alkylated thiazolium salts is a standard method for generating N-heterocyclic carbenes, which are powerful organocatalysts. While the parent this compound has an N-H bond, its derivatives could be designed to act as precursors for novel NHCs. These carbenes are known to catalyze reactions such as the benzoin (B196080) condensation and the Stetter reaction.

Brønsted Acid Catalysis: The thiazolium cation is acidic and can act as a proton donor to activate substrates in acid-catalyzed reactions. Its efficacy would be modulated by the electron-donating amino group and the nature of the counter-ion.

Phase-Transfer Catalysis: As an ionic salt, this compound has the potential to function as a phase-transfer catalyst, facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous and an organic phase).

Acyl Transfer Reactions: Thiazolium salts related to vitamin B1 are known to be involved in biological acyl transfer reactions. Specially designed 2-acyl thiazolium salts have been shown to be selective agents for O-acylation, suggesting a potential role for derivatives of this compound in synthetic group transfer chemistry.

Rational Design of Functional Materials based on this compound Supramolecular Chemistry

Supramolecular chemistry, which focuses on assembling complex architectures from molecular building blocks using non-covalent interactions, provides a framework for designing novel functional materials. this compound is an excellent candidate for such applications due to its rich array of functional groups capable of forming strong and directional intermolecular interactions.

The key interactions that can be exploited include:

Hydrogen Bonding: This is the most significant interaction. The thiazolium cation possesses two strong hydrogen bond donor sites: the proton on the ring nitrogen and the two protons on the exocyclic amino group. The nitrate anion is an excellent hydrogen bond acceptor. This donor-acceptor pairing can be used to form predictable structural motifs, or "synthons," which can guide the assembly of molecules into one-dimensional chains, two-dimensional sheets, or three-dimensional networks.

Ionic Interactions: The strong electrostatic attraction between the thiazolium cation and the nitrate anion provides a powerful driving force for crystallization and self-assembly, leading to ordered solid-state structures.

π-π Stacking: The aromatic thiazolium ring can interact with other aromatic systems through π-π stacking, further stabilizing the supramolecular architecture.

By rationally designing and controlling these interactions, it is possible to create functional materials with tailored properties. For example, specific hydrogen bonding patterns could be used to engineer co-crystals with modified physical properties. The self-assembly of appropriately substituted derivatives in solution could lead to the formation of supramolecular gels or liquid crystalline phases. The creation of porous organic frameworks based on these directed interactions is another promising avenue for applications in storage or separation.

Q & A

Q. What are the optimal synthetic routes for Thiazol-2-amine mononitrate, and how can reaction yields be improved?

- Methodological Answer: Thiazol-2-amine derivatives are commonly synthesized via the Hantzsch reaction, which involves cyclization of α-haloketones with thiourea. For improved yields, catalysts such as iodine or β-cyclodextrin can enhance reaction efficiency under mild conditions . Purification via silica gel column chromatography or preparative HPLC is recommended, as demonstrated in synthetic protocols for analogous compounds with 98% purity . Low yields in some cases (e.g., 5% purity for compound 36 in ) highlight the importance of optimizing stoichiometry, solvent choice, and reaction time.

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer: Structural confirmation requires a combination of NMR, NMR, and high-resolution mass spectrometry (HRMS) to verify molecular integrity . Purity assessment via HPLC (e.g., retention time values) is critical, as shown in studies achieving >98% purity for thiazole derivatives . X-ray diffraction (XRD) can resolve protonation sites and hydrogen-bonding patterns in crystalline forms, as seen in mono-hydrobromide salt characterizations .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer: Safety data sheets (SDS) mandate the use of personal protective equipment (PPE), including gloves and goggles, due to potential irritation risks . Work should be conducted in a fume hood to avoid inhalation, and spills should be neutralized with inert absorbents. Emergency protocols, including eye rinsing and medical consultation, are outlined in SDS documentation .

Q. What are the common impurities encountered during the synthesis of Thiazol-2-amine derivatives, and how can they be mitigated?

- Methodological Answer: Nitrosamine impurities may arise during synthesis, requiring strict control of nitrosating agents and reaction conditions. Analytical methods like LC-MS/MS should be employed for detection, as per EMA guidelines . High-purity reagents and solvent selection (e.g., avoiding nitro-containing solvents) minimize byproduct formation .

Advanced Research Questions

Q. How can density-functional theory (DFT) calculations be applied to predict the electronic properties and reactivity of Thiazol-2-amine derivatives?

- Methodological Answer: Hybrid functionals (e.g., B3LYP) incorporating exact-exchange terms improve accuracy in predicting thermochemical properties, such as ionization potentials and electron affinities . Computational models can identify reactive sites (e.g., the thiazole ring’s N and S atoms) for electrophilic or nucleophilic attacks, aiding in rational drug design .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s biological activity?

- Methodological Answer: Discrepancies often arise from solvent effects or incomplete basis sets in DFT. Cross-validation using multiple functionals (e.g., M06-2X for non-covalent interactions) and implicit solvent models (e.g., COSMO) improves alignment with experimental results . Experimental validation via corrosion inhibition assays (e.g., potentiodynamic polarization) provides empirical support for computational findings .

Q. How do substitution patterns on the thiazole ring influence the biological activity of Thiazol-2-amine derivatives?